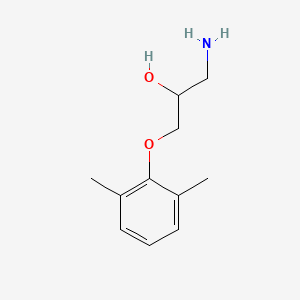

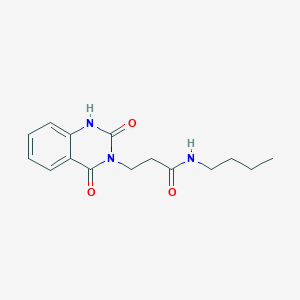

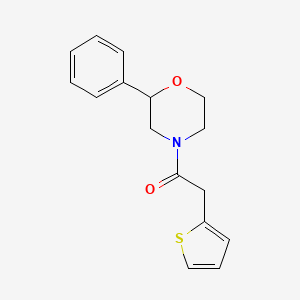

![molecular formula C15H12N2OS2 B2994179 N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide CAS No. 899988-68-2](/img/structure/B2994179.png)

N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound . It’s also known as Benzamide, N-6-benzothiazolyl- . The molecular formula is C14H10N2OS and the molecular weight is 254.31 .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Chemical Reactions Analysis

Related compounds have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Applications De Recherche Scientifique

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, closely related to N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide, have been investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research highlights the importance of such compounds in the development of supramolecular gelators, which have potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).

Catalysis and Coordination Chemistry

Research into thiadiazolobenzamide and its nickel and palladium complexes has opened avenues in catalysis and coordination chemistry. The formation of new bonds between sulfur and nitrogen atoms, facilitated by these complexes, underpins their significance in catalytic processes and the synthesis of coordination compounds (Adhami et al., 2012).

Anticancer Evaluation

Studies on Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated promising anticancer activity against several human cancer cell lines. These findings underscore the potential of this compound derivatives as scaffolds for developing new anticancer agents (Tiwari et al., 2017).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of such compounds. These molecules have shown significant growth inhibitory effects against various pathogenic strains, suggesting their application in developing new antimicrobial agents (Bikobo et al., 2017).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives represents an important step in drug discovery. These compounds serve as versatile building blocks, offering the possibility to explore chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHPSKXQMMSVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

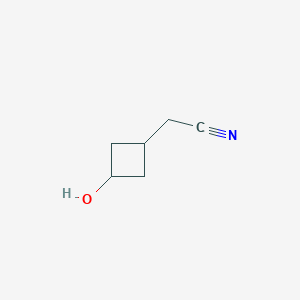

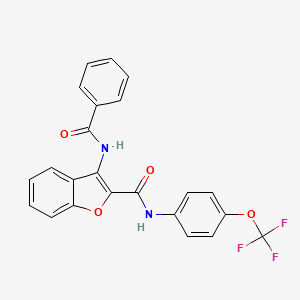

![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)

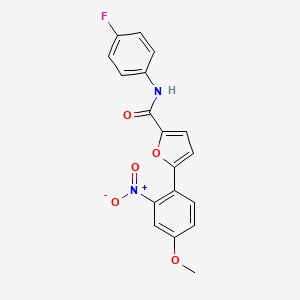

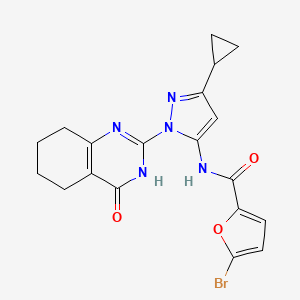

![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)

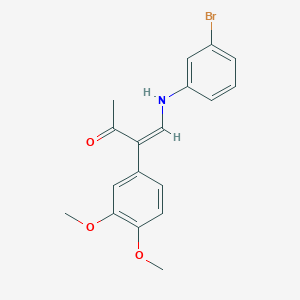

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

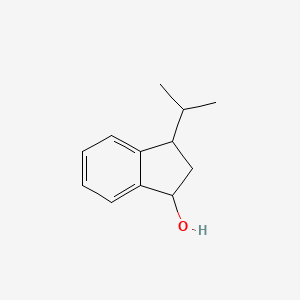

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)